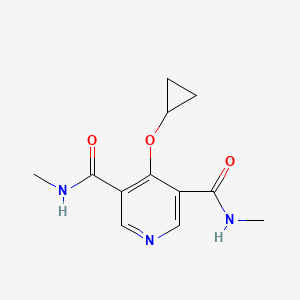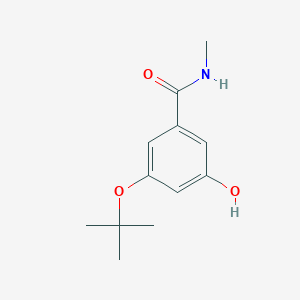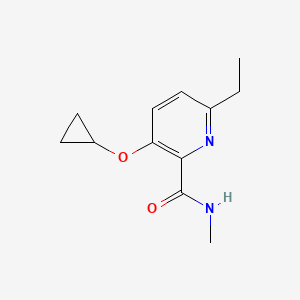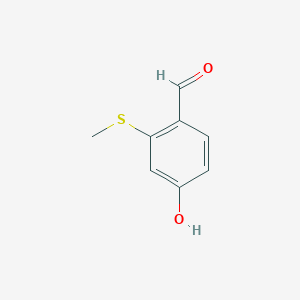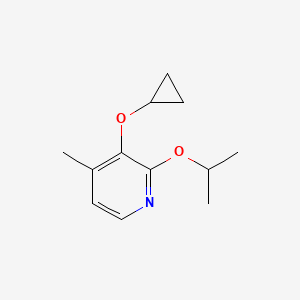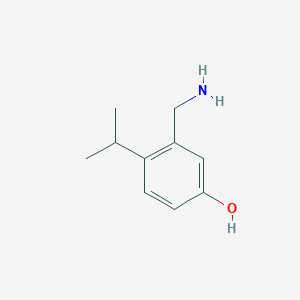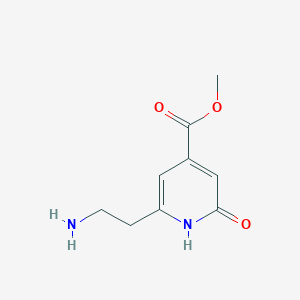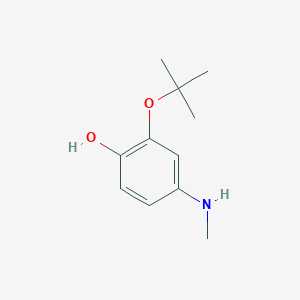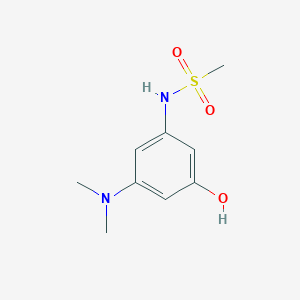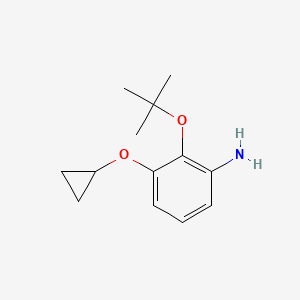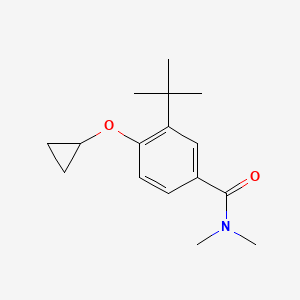
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is of interest in various research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide typically involves the reaction of 4-tert-butyl-3-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
4-tert-butyl-3-cyclopropoxybenzoic acid: A precursor in the synthesis of the target compound.
N,N-dimethylbenzamide: A structurally related compound with different substituents.
Cyclopropoxy-substituted benzamides: Compounds with similar cyclopropoxy groups but different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopropoxy, and N,N-dimethyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-tert-butyl-4-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-10-11(15(18)17(4)5)6-9-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
Clave InChI |
YFGLCOTYUOJCHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



